5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline
Descripción
Historical Context and Discovery
The development of 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline emerged from the broader research into halogenated tetrahydroisoquinoline derivatives that gained momentum in the early 21st century. The synthesis methodologies for related compounds were first established through the pioneering work on bromoisoquinoline derivatives, as documented in patent literature from the late 1990s. The specific compound under investigation represents an evolution of these early synthetic approaches, incorporating fluorine substitution to enhance biological activity and chemical reactivity.
The historical development of this compound is closely linked to advances in directed ortho-lithiation reactions for fluorinated aromatic systems. Research published in 2018 described the synthesis of 8-fluoro-3,4-dihydroisoquinoline as a key intermediate, noting that such fluorinated compounds had not been previously described in the literature. This foundational work established the synthetic framework that would later enable the preparation of more complex dihalogenated derivatives.
The synthetic methodology evolved from earlier work on bromoisoquinoline preparation, which required multistep sequences involving bromination of isoquinoline at position 5, followed by nitration at position 8. The development of more efficient synthetic routes incorporating both bromine and fluorine substituents represents a significant advancement in the field, allowing for the preparation of compounds with enhanced pharmacological profiles.
Registration and Documentation History
This compound was first documented in chemical databases with the assignment of Chemical Abstracts Service registry number 1342747-87-8. The compound received its initial database entry in 2012, with subsequent modifications and updates continuing through 2025. The molecular descriptor language number MFCD20318957 was assigned to facilitate database searches and chemical inventory management.
Table 1: Registration and Documentation Timeline
The documentation history reveals that this compound has been subject to ongoing research and database refinement, indicating sustained scientific interest. The European Community number 855-001-6 was also assigned, reflecting international recognition and regulatory consideration. Multiple chemical suppliers have catalogued the compound with varying purity specifications, typically ranging from 95% to 98%.
Classification within Tetrahydroisoquinoline Family
This compound belongs to the class of heterocyclic compounds specifically categorized as tetrahydroisoquinolines. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a piperidine ring, with the tetrahydro designation indicating the saturation of the nitrogen-containing ring system.
Table 2: Structural Classification Hierarchy
The tetrahydroisoquinoline family constitutes one of the largest families of alkaloids and exhibits a wide range of structural diversity and biological activities. The incorporation of halogen substituents, particularly the combination of bromine and fluorine, creates a distinct subclass within this family. The specific substitution pattern at positions 5 and 8 distinguishes this compound from other derivatives and influences its reactivity and biological properties.
The molecular formula C9H9BrFN reflects the core tetrahydroisoquinoline structure with the addition of two halogen atoms. The molecular weight of 230.08 grams per mole positions this compound within the typical range for small molecule pharmaceutical intermediates. The presence of both bromine and fluorine atoms creates unique electronic characteristics that enhance the compound's potential for various chemical transformations and biological interactions.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic chemistry stems from its role as a versatile building block for the synthesis of more complex molecules. The dual halogen substitution pattern provides multiple sites for chemical modification through various coupling reactions, nucleophilic substitutions, and other transformations. This versatility makes it particularly valuable in the development of novel pharmaceutical compounds and agrochemicals.
In medicinal chemistry, tetrahydroisoquinoline derivatives are recognized for their diverse biological activities and potential therapeutic applications. The specific compound under investigation has been studied for its potential as a pharmacophore in drug design and development. Research indicates that the presence of both bromine and fluorine atoms enhances reactivity and potential for various chemical transformations compared to single-halogen analogs.
Table 3: Research Applications in Medicinal Chemistry
The compound serves as a crucial intermediate in the synthesis of potential central nervous system drug candidates, where the tetrahydroisoquinoline core structure provides the necessary pharmacological framework. The fluorine atom at position 8 is particularly significant, as it can undergo nucleophilic substitution reactions with various cyclic amines, enabling the preparation of diverse amino-substituted derivatives.
Recent advances in the total synthesis of tetrahydroisoquinoline natural products have highlighted the importance of strategically substituted intermediates like this compound. The compound's unique substitution pattern allows for selective functionalization reactions that can be exploited in complex synthetic sequences. This selectivity is particularly valuable in the preparation of natural product analogs and novel therapeutic agents where precise structural control is essential.
The significance extends to industrial applications, where the compound is utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. The stability and reactivity characteristics of the dihalogenated structure make it suitable for large-scale synthetic applications, provided appropriate reaction conditions are maintained.
Propiedades
IUPAC Name |
5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFJLANOEZRMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342747-87-8 | |
| Record name | 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
General Synthetic Strategy
The synthesis of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline typically proceeds through the following stages:
- Halogenation of Isoquinoline derivatives to introduce bromine and fluorine substituents at specific positions (5 and 8).
- Directed ortho-lithiation and nucleophilic aromatic substitution to introduce fluorine at position 8.
- Cyclization via Bischler–Napieralski reaction or related methods to form dihydroisoquinoline intermediates.
- Reduction of dihydroisoquinoline intermediates to yield the tetrahydroisoquinoline core.
- Optional further functional group transformations to achieve the final target compound.
Cyclization and Reduction to Tetrahydroisoquinoline
- The Bischler–Napieralski cyclization is used to form the dihydroisoquinoline ring system from acylated amine precursors.
- The presence of a bromine substituent at position 5 can serve as a protecting group to prevent regioisomer formation.
- Reduction of the C=N double bond in the dihydroisoquinoline intermediate is typically achieved by sodium borohydride or catalytic hydrogenation.
- This reduction yields the tetrahydroisoquinoline core, with bromine and fluorine substituents intact.
For example, sodium borohydride reduction of 8-fluoro-3,4-dihydroisoquinoline yields 8-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives.
Specific Preparation of this compound
While direct literature on the exact preparation of this compound is limited, the following synthetic route can be inferred from the combination of the above methods:
- Bromination of isoquinoline or suitable precursor to introduce bromine at position 5 using NBS and Lewis acid catalysts in acidic medium at low temperature.
- Directed ortho-lithiation and fluorination to introduce fluorine at position 8.
- Acylation of arylethylamine intermediate to facilitate cyclization.
- Bischler–Napieralski cyclization to form 5-bromo-8-fluoro-3,4-dihydroisoquinoline.
- Reduction of dihydroisoquinoline with sodium borohydride to obtain this compound.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Bromination | NBS, Lewis acid catalyst, H2SO4, -30 to -15 °C | Selective 5-bromo substitution on isoquinoline |
| Directed ortho-lithiation | n-BuLi or similar base, fluorinating agent | Introduction of fluorine at position 8 |
| Acylation | Acyl chloride or equivalent | Prepares amine for cyclization |
| Cyclization (Bischler–Napieralski) | POCl3 or P2O5, reflux | Formation of dihydroisoquinoline ring |
| Reduction | NaBH4 or catalytic hydrogenation | Conversion to tetrahydroisoquinoline |
Research Findings and Notes
- The bromine substituent acts as a protecting group during cyclization, preventing unwanted regioisomers.
- Low temperature during bromination is crucial for high regioselectivity.
- The fluorine substituent is introduced via nucleophilic aromatic substitution facilitated by the activated C=N bond in dihydroisoquinoline intermediates.
- Sodium borohydride reduction is mild and effective for converting dihydroisoquinoline to tetrahydroisoquinoline without affecting halogen substituents.
- The methods described are scalable and amenable to large-scale synthesis with good yields and high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Antidepressant and Analgesic Properties
Research indicates that tetrahydroisoquinoline derivatives, including 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline, exhibit significant pharmacological activities. The compound has been studied for its potential as a calcium channel blocker and its role in treating chronic pain conditions. This class of compounds is noted for their ability to modulate neurotransmitter systems, which can lead to antidepressant effects similar to those observed with norepinephrine-dopamine reuptake inhibitors like nomifensine .
1.2 Neuroprotective Effects
Tetrahydroisoquinolines have also been implicated in neuroprotection against neurodegenerative diseases. The structural characteristics of this compound may contribute to its ability to interact with various receptors involved in neuroprotection and cognitive function . Studies suggest that modifications to the tetrahydroisoquinoline scaffold can enhance neuroprotective properties, making it a candidate for further investigation in neuropharmacology.
Synthesis of Bioactive Molecules
2.1 Synthetic Routes
The synthesis of this compound can be achieved through several methodologies involving multi-step reactions. Common approaches include:
- Directed ortho-lithiation : This method allows for selective bromination and fluorination at specific positions on the isoquinoline ring .
- Bischler–Napieralski cyclization : A well-documented technique used for constructing tetrahydroisoquinoline frameworks from simpler precursors .
These synthetic routes not only facilitate the production of this compound but also provide pathways for creating a variety of derivatives that may possess enhanced biological activities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of tetrahydroisoquinoline derivatives is crucial for drug design. The presence of bromine and fluorine substituents significantly influences the biological activity of these compounds. For instance:
- Fluorine Substitution : The introduction of fluorine atoms often enhances lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of the compound .
- Bromine Effects : Bromine substituents can affect receptor binding affinity and selectivity, which are critical parameters in drug development .
Case Studies
Several studies have highlighted the effectiveness of tetrahydroisoquinoline derivatives in various therapeutic areas:
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
Structural Analogues and Positional Isomers
a. 5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Substituents : Additional methyl group at position 2.
- Molecular Formula : C₁₀H₁₁BrFN.
- Molecular Weight : 244.1 g/mol.
- This modification may also influence metabolic stability .
b. 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline
- Substituents : Bromine and fluorine swapped (positions 8 and 5).
- Molecular Formula : C₉H₉BrFN.
- Key Differences : Positional isomerism alters electronic distribution and steric effects, which could impact binding affinity in biological targets. The boiling point and solubility data are unavailable, but collision cross-section differences (if measured) might aid analytical differentiation .
c. 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline
- Substituents : Two fluorine atoms at positions 6 and 7.
- Molecular Formula : C₉H₈BrF₂N.
- Molecular Weight : 248.07 g/mol.
- Key Differences : Additional fluorine atoms increase electronegativity and may enhance interactions with polar residues in enzyme active sites. The compound’s higher molecular weight and altered solubility profile could affect pharmacokinetics .
d. 8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline
- Substituents : Chlorine replaces fluorine at position 3.
- Molecular Formula : C₉H₉BrClN.
- Molecular Weight : 246.53 g/mol.
- Key Differences : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but improve halogen bonding in protein interactions .
Functional Group Variations
a. 5-Bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)isoquinoline
- Substituents : Trifluoromethyl group at position 7.
- Molecular Formula : C₁₀H₉BrF₃N.
- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, enhancing resistance to oxidative metabolism. This modification is common in CNS drugs to improve bioavailability .
b. 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
- Substituents : Methoxy group at position 6.
- Molecular Formula: C₁₀H₁₂BrNO.
- Molecular Weight : 242.12 g/mol.
- Key Differences : The electron-donating methoxy group increases solubility in polar solvents and may enhance interactions with hydrophilic targets. Synthetic routes for this compound are well-documented, enabling scalable production .
Actividad Biológica
5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline (BFTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
BFTHIQ belongs to the class of tetrahydroisoquinolines, which are known for their varied pharmacological properties. The presence of bromine and fluorine atoms in this compound enhances its chemical reactivity and biological activity. The IUPAC name for BFTHIQ is 5-bromo-8-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline.
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrF N |
| Molecular Weight | 241.1 g/mol |
| CAS Number | 1342747-87-8 |
Antimicrobial Activity
Research has indicated that BFTHIQ exhibits potent antimicrobial activity. A study focusing on various isoquinoline derivatives found that BFTHIQ demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 5–20 µg/mL, indicating its potential as an antimicrobial agent .
Anti-inflammatory Properties
BFTHIQ has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that BFTHIQ may serve as a therapeutic candidate for inflammatory diseases .
Anticancer Potential
The anticancer activity of BFTHIQ has been explored in various cancer cell lines. Notably, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's IC50 value was determined to be approximately 15 µM, highlighting its potential as a chemotherapeutic agent .
The mechanism by which BFTHIQ exerts its biological effects is believed to involve interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors involved in key biochemical pathways. For instance, studies suggest that it may inhibit certain kinases implicated in cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of BFTHIQ:
- Antimicrobial Study : A comparative analysis of BFTHIQ against traditional antibiotics showed enhanced efficacy against resistant bacterial strains .
- Inflammation Model : In vivo models demonstrated reduced inflammation markers in subjects treated with BFTHIQ compared to controls .
- Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that BFTHIQ not only inhibited cell proliferation but also promoted apoptosis through mitochondrial pathways .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves introducing bromo and fluoro substituents onto a tetrahydroisoquinoline scaffold. For bromination, electrophilic substitution using reagents like NBS (N-bromosuccinimide) in acidic conditions is common. Fluorination may employ halogen-exchange reactions (e.g., Balz-Schiemann reaction) or directed ortho-metalation strategies. Optimization Tips :
- Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) for regioselective functionalization .
- Monitor reaction progress via LC-MS to identify intermediates and byproducts.
- Purify via recrystallization of hydrochloride salts, as described for analogous tetrahydroisoquinoline derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should be prioritized?
- Methodological Answer :
- NMR : Prioritize - and -NMR to confirm substitution patterns. The bromo group deshields adjacent protons (e.g., δ ~4.5–5.5 ppm for benzylic protons). Fluorine’s electron-withdrawing effect splits signals in -NMR (δ ~-110 to -130 ppm) .
- HRMS : Validate molecular formula (e.g., ) with <5 ppm mass error.
- IR : Confirm absence of carbonyl impurities (e.g., 1700 cm) from incomplete reduction steps .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer :
- Purification : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane. Hydrochloride salts (common for tetrahydroisoquinolines) enhance crystallinity and stability .
- Storage : Store at 0–6°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to light due to potential bromine dissociation .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing bromo and fluoro groups be addressed?
- Methodological Answer :
- Directed Metalation : Use tert-butoxy directing groups to position fluorine at the 8-position. Subsequent bromination at the 5-position is guided by steric and electronic effects .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict electrophilic aromatic substitution sites based on Fukui indices.
- Experimental Validation : Compare -NMR shifts with predicted substituent effects to confirm regiochemistry .
Q. What strategies resolve contradictory data in spectroscopic analysis (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Impurity Profiling : Use preparative TLC to isolate minor components and analyze via -NMR. Common impurities include over-reduced intermediates (e.g., fully saturated rings) or dehalogenated byproducts .
- Deuterium Exchange : Conduct -NMR in DO to identify exchangeable protons (e.g., NH in unreacted intermediates).
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign coupling networks .
Q. How can computational methods predict the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Docking Studies : Model interactions with biological targets (e.g., monoamine oxidases) using Schrödinger Suite or AutoDock. Prioritize halogen bonding between bromine/fluorine and protein residues.
- ADMET Prediction : Use QSAR tools (e.g., SwissADME) to assess metabolic stability, focusing on cytochrome P450 interactions with the bromo-fluoro motif .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
